molecular formula C20H14BrF3N2O2 B3312789 N-(3-bromophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide CAS No. 946332-38-3

N-(3-bromophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide

Cat. No.: B3312789
CAS No.: 946332-38-3
M. Wt: 451.2 g/mol
InChI Key: UPYHUCZUYDOCED-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a dihydropyridine carboxamide derivative characterized by a 3-bromophenyl substituent on the amide nitrogen and a 4-(trifluoromethyl)benzyl group at the 1-position of the pyridone ring. This compound shares structural similarities with kinase inhibitors and other bioactive molecules, though its specific pharmacological profile remains underexplored in the provided evidence. Its synthesis likely involves condensation reactions between substituted pyridinecarboxylic acids and anilines, analogous to methods described for related compounds .

Properties

IUPAC Name

N-(3-bromophenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrF3N2O2/c21-15-3-1-4-16(11-15)25-18(27)17-5-2-10-26(19(17)28)12-13-6-8-14(9-7-13)20(22,23)24/h1-11H,12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYHUCZUYDOCED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, utilizing palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization and chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, typically used in anhydrous solvents.

    Substitution: Common reagents include halogens, alkyl halides, and nucleophiles, often used under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions may result in the formation of new functionalized derivatives of the original compound.

Scientific Research Applications

N-(3-bromophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the phenyl rings and pyridone core. Key comparisons include:

Compound Name Substituents (Amide N / Pyridone 1-position) Key Features
Target Compound 3-Bromophenyl / 4-(Trifluoromethyl)benzyl Bromine for halogen bonding; trifluoromethyl for lipophilicity/stability
2-Oxo-N-(3-pyridinyl)-1-[4-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide 3-Pyridinyl / 4-(Trifluoromethyl)benzyl Pyridinyl substituent may enhance solubility or π-π stacking
N-(2,4-Dimethoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide 2,4-Dimethoxyphenyl / 3-(Trifluoromethyl)benzyl Methoxy groups improve solubility; meta-CF3 affects steric bulk
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 3-Bromo-2-methylphenyl / H Methyl group increases steric hindrance; planar conformation (dihedral angle: 8.38°)
BMS-777607 4-Ethoxy / 4-Fluorophenyl Ethoxy enhances solubility; fluorophenyl improves kinase selectivity

Key Observations :

  • Bromine vs. Pyridinyl/Methoxy : The 3-bromophenyl group in the target compound may confer stronger halogen bonding compared to the hydrogen-bond-accepting pyridinyl or electron-donating methoxy groups .
  • Trifluoromethyl Position : The 4-(trifluoromethyl)benzyl group in the target compound likely enhances hydrophobic interactions compared to the 3-CF3 analog , which may disrupt packing efficiency.
Pharmacological and Biochemical Implications
  • Kinase Inhibition : BMS-777607 demonstrates that ethoxy and fluorophenyl substituents optimize solubility and Met kinase selectivity. The target compound’s trifluoromethyl and bromophenyl groups may similarly enhance target affinity but require empirical validation.
  • Solubility and Stability : Methoxy groups (e.g., in ) improve aqueous solubility, while bromine and trifluoromethyl groups in the target compound may reduce it, favoring membrane permeability.
  • Crystal Packing : The centrosymmetric dimer formation via N–H⋯O hydrogen bonds in suggests that the target compound could exhibit similar solid-state stability, critical for formulation.

Biological Activity

N-(3-bromophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide, a complex organic compound, has garnered attention in scientific research due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, which includes a bromophenyl group and a trifluoromethyl phenyl moiety. The molecular weight is approximately 451.2 g/mol, and its chemical formula is C20H14BrF3N2O2C_{20}H_{14}BrF_3N_2O_2 .

PropertyValue
Molecular Weight451.2 g/mol
IUPAC NameThis compound
CAS Number946332-38-3

Research indicates that this compound exhibits various biological activities, primarily through enzyme inhibition and receptor binding.

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit certain kinases, including VEGFR-2 and c-Met. In vitro studies have shown that derivatives of this compound can exhibit significant inhibitory effects on these targets, which are crucial in cancer progression .
  • Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties. Similar compounds with trifluoromethyl groups have shown effectiveness against Gram-positive bacteria, indicating that this compound may also possess such activity .

Study 1: Kinase Inhibition

A recent study evaluated the inhibitory effects of various derivatives of the compound on VEGFR-2 and c-Met kinases. The results indicated that certain derivatives displayed IC50 values in the low micromolar range (e.g., IC50=3.403μMIC_{50}=3.403\,\mu M for one derivative), demonstrating promising potential for further development as therapeutic agents against cancer .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related compounds containing trifluoromethyl groups. These compounds exhibited low minimum inhibitory concentrations (MICs) against Staphylococcus aureus and showed bactericidal effects in time-kill assays . This suggests that this compound could be evaluated for similar properties.

Table 2: Biological Activity Data

Activity TypeTargetIC50 (µM)
Kinase InhibitionVEGFR-23.403
Kinase Inhibitionc-MetNot specified
Antimicrobial ActivityStaphylococcus aureusLow MIC

Future Directions

Given its promising biological activities, future research should focus on:

  • In Vivo Studies : To assess the therapeutic efficacy and safety profiles of this compound in animal models.
  • Mechanistic Studies : Further elucidation of the molecular mechanisms underlying its enzyme inhibition and antimicrobial effects.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity could lead to more potent derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-bromophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-bromophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide

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